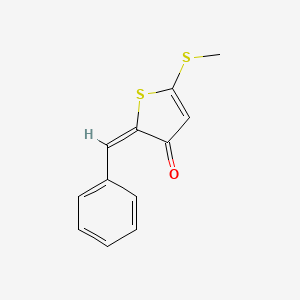![molecular formula C12H13NO2S B1141689 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 1328839-27-5](/img/structure/B1141689.png)
1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral compound with the molecular formula C12H13NOS2 and a molecular weight of 251.4 g/mol This compound is known for its unique structure, which includes a thioxo group and an oxazolidinyl ring
Preparation Methods
The synthesis of 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-2-thioxo-3-oxazolidinone and propanone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol.
Chemical Reactions Analysis
1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone has several scientific research applications:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound’s thioxo group and oxazolidinyl ring play crucial roles in its reactivity and binding affinity. It is believed to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as:
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]-1-propanone: This compound has a thiazolidinyl ring instead of an oxazolidinyl ring, which affects its chemical properties and reactivity.
1-[(4S)-4-Phenyl-2-thioxo-3-pyrrolidinyl]-1-propanone: The presence of a pyrrolidinyl ring introduces different steric and electronic effects, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific ring structure and the presence of the thioxo group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4S)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLWLYHKSPZGT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)
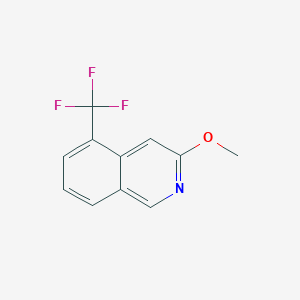

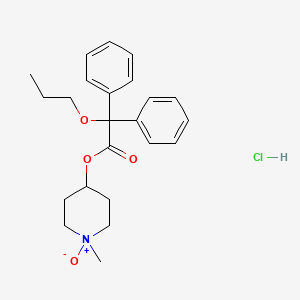
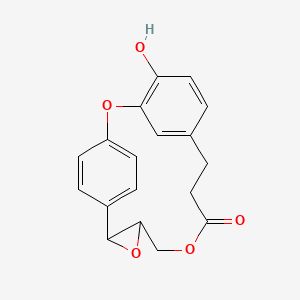
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
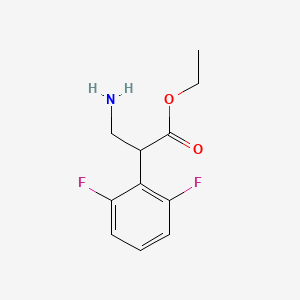
![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
